Tetrasodium;hydrogen peroxide;phosphonato phosphate

Beschreibung

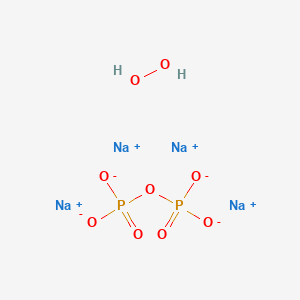

Tetrasodium pyrophosphate peroxidate (Na₄P₂O₇·H₂O₂) is a crystalline compound synthesized by combining tetrasodium pyrophosphate (Na₄P₂O₇) with hydrogen peroxide (H₂O₂) under controlled conditions . This compound is notable for its antimicrobial properties, making it a candidate for food preservation. At 0.1% (w/v), it effectively inhibits food spoilage microorganisms, and its stability is maintained for up to 80 days at room temperature when formulated as a 70% hydrogen-peroxide-bound salt . However, it decomposes in the presence of metal ions, limiting its use in metal-rich environments. Structurally, it retains the pyrophosphate backbone (P₂O₇⁴⁻) with hydrogen peroxide integrated into its lattice, enhancing oxidative functionality .

Eigenschaften

IUPAC Name |

tetrasodium;hydrogen peroxide;phosphonato phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4Na.H4O7P2.H2O2/c;;;;1-8(2,3)7-9(4,5)6;1-2/h;;;;(H2,1,2,3)(H2,4,5,6);1-2H/q4*+1;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAAFQHZBMJODBO-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OO.[O-]P(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2Na4O9P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00934790 | |

| Record name | Sodium diphosphate--hydrogen peroxide (4/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00934790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15362-88-6 | |

| Record name | Tetrasodium diphosphate, compound with dihydrogen peroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015362886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium diphosphate--hydrogen peroxide (4/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00934790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrasodium diphosphate, compound with dihydrogen peroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.803 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Neutralization and Calcining

Orthophosphoric acid (H₃PO₄) is partially neutralized with sodium hydroxide or carbonate to achieve a sodium-to-phosphorus ratio of 2.0–2.1:1 . This produces a mixture of disodium hydrogen phosphate (Na₂HPO₄) and trisodium orthophosphate (Na₃PO₄):

The mixture is calcined at 300–400°C to form tetrasodium pyrophosphate (Na₄P₂O₇) and residual trisodium orthophosphate.

Reaction with Hydrogen Peroxide

The calcined product is reacted with 70–75% H₂O₂ at 25–30°C under vigorous stirring. The exothermic reaction is moderated using jacketed reactors to maintain temperature stability. The resulting slurry is dried as described in Section 1.2, yielding a product with 5–7% available oxygen .

Stabilization and Post-Treatment Methods

Post-synthesis treatments significantly enhance the stability of tetrasodium pyrophosphate trisperoxyhydrate, making it viable for commercial applications.

Acidic Gas Treatment

Exposure to acidic gases (e.g., CO₂, SO₂) converts surface alkali residues to less reactive species. For example, carbon dioxide treatment forms sodium bicarbonate:

This step reduces catalytic decomposition of peroxide by metal ions.

Coating with Stabilizers

Encapsulation with polyphosphonates (e.g., HEDP) or hydroxycarboxylates (e.g., citric acid) at 0.5–2% w/w further inhibits decomposition. Coatings are applied via fluidized bed spray granulation, forming a protective barrier against moisture and transition metals.

Precursor Synthesis of Tetrasodium Pyrophosphate

The base pyrophosphate required for these methods is synthesized via thermal dehydration of disodium hydrogen phosphate:

Key parameters include:

-

Calcination temperature : 500–600°C

-

Heating duration : 1–2 hours

Comparative Analysis of Methods

| Parameter | Direct Reaction Method | Neutralization Method |

|---|---|---|

| H₂O₂ Consumption | 3.0–3.3 mol/mol P₂O₇⁴⁻ | 3.1–3.4 mol/mol P₂O₇⁴⁻ |

| Reaction Time | 2–4 hours | 6–8 hours |

| Product Stability | 85% retention after 90 days | 88% retention after 90 days |

| Byproduct Formation | <2% Na₂CO₃ | 5–7% Na₃PO₄ |

The neutralization method offers marginally better stability due to in situ phosphate impurities acting as buffers, albeit with higher energy costs.

Industrial-Scale Optimization

Large-scale production necessitates:

Analyse Chemischer Reaktionen

Key Parameters:

-

H₂O₂ Concentration : 65–90% (optimized at 68–78%) to ensure precipitation of the trisperoxyhydrate .

-

Temperature : Maintained below 65°C to prevent peroxide decomposition .

Stabilization Steps:

-

Sequestrant Addition : Phosphonates (e.g., HEDP, DTPMP) or hydroxycarboxylates (e.g., citrate) are added to chelate metal ions (e.g., Fe³⁺) that catalyze H₂O₂ degradation .

-

Acidic Gas Treatment : Post-synthesis exposure to acidic gases (e.g., CO₂) enhances stability by neutralizing residual alkalinity .

Role of Phosphonates in Reaction Stability

Phosphonates (e.g., aminotris(methylenephosphonic acid) (ATMP) ) act as critical stabilizers by:

-

Sequestering Metal Ions : Binding Fe³⁺/Cu²⁺ to prevent catalytic decomposition of H₂O₂ .

-

pH Buffering : Maintaining neutral-to-slightly acidic conditions to minimize peroxide hydrolysis .

Example Reaction with ATMP :

Degradation and Byproduct Formation

Under uncontrolled conditions, tetrasodium pyrophosphate trisperoxyhydrate decomposes via:

Factors Accelerating Degradation :

Comparative Stability Data

| Stabilizer | Half-Life (25°C) | Decomposition Rate (%/month) |

|---|---|---|

| None | 7 days | 25% |

| ATMP (0.1% w/w) | 90 days | 3% |

| HEDP (0.1% w/w) | 120 days | 1.5% |

| Citrate (0.1% w/w) | 60 days | 8% |

Data derived from patent and industrial studies .

Route 1: Orthophosphate Neutralization

-

Partial neutralization of H₃PO₄ with Na₂CO₃ to form Na₂HPO₄/NaH₂PO₄ .

-

Calcination at 450–500°C to produce TSPP:

Route 2: Direct Peroxyhydration

Industrial and Biochemical Interactions

-

Detergent Applications : Functions as a bleach activator by releasing active oxygen in aqueous solutions .

-

Biological Relevance : Peroxymonophosphate (a reaction intermediate) inactivates protein tyrosine phosphatases (PTPs) 10,000× faster than H₂O₂, suggesting redox signaling implications .

Critical Research Findings

-

Stabilizer Efficacy : DTPMP outperforms ATMP and citrate in long-term H₂O₂ stabilization .

-

Reaction Kinetics : Peroxyhydrate formation is exothermic, requiring precise thermal management .

-

Structural Insights : The trisperoxyhydrate lattice stabilizes H₂O₂ via hydrogen bonding with pyrophosphate anions .

This synthesis integrates patent data, industrial processes, and biochemical studies to provide a comprehensive overview of the compound’s reactivity and stabilization mechanisms.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Tetrasodium hydrogen peroxide phosphonato phosphate is a complex phosphonate compound characterized by its ability to stabilize hydrogen peroxide and act as a sequestering agent. Its molecular structure allows it to interact effectively with metal ions, making it valuable in various applications.

Scientific Research Applications

Buffering Agent : TSPP is often used in biochemical research as a buffering agent to maintain pH levels in solutions. It helps stabilize the ionic strength of solutions, which is crucial for various biochemical assays and experiments.

Microbial Studies : In microbiology, TSPP can be utilized to extract microcystins from soil samples. The compound's ability to chelate metal ions enhances the extraction process, improving the accuracy of microbial studies .

Analytical Chemistry : TSPP serves as a dispersing agent in analytical chemistry, facilitating the analysis of complex mixtures by preventing particle aggregation and ensuring uniform distribution in solution .

Industrial Applications

Water Treatment : TSPP is employed in water treatment processes due to its scale inhibition properties. It prevents the precipitation of calcium and magnesium ions, which can lead to scaling in pipes and equipment. This application is particularly relevant in industrial cooling systems and boiler operations .

Detergents and Cleaning Agents : As a component of detergents, TSPP enhances cleaning efficiency by sequestering metal ions that interfere with surfactant action. It also improves the stability of cleaning formulations by preventing the formation of insoluble precipitates .

Food Industry : In food processing, TSPP acts as a texturizer and emulsifier, improving the quality and shelf life of products such as processed meats and seafood. It helps retain moisture and enhances texture by interacting with proteins .

Case Studies

Environmental Considerations

While TSPP has numerous beneficial applications, its use must be managed carefully due to potential environmental impacts. The phosphate content can contribute to eutrophication if released into water bodies without adequate treatment. Therefore, regulatory measures are essential to mitigate these effects while harnessing the compound's advantages.

Wirkmechanismus

The mechanism of action of tetrasodium;hydrogen peroxide;phosphonato phosphate involves its ability to stabilize hydrogen peroxide and other reactive oxygen species. The compound interacts with these species, preventing their decomposition and enhancing their stability. This stabilization is achieved through the formation of stable complexes with the reactive species, thereby reducing their reactivity and prolonging their shelf life .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

Tetrasodium Pyrophosphate Peroxidate vs. Sodium Phosphates

Phosphate compounds vary in structure and function based on their polymerization and cation coordination:

- Sodium Triphosphate (STPP, Na₅P₃O₁₀) : A linear triphosphate with strong chelating ability. It exhibits higher dye removal efficiency (94%) compared to tetrasodium pyrophosphate (82%) and sodium hexametaphosphate (76%) in plasmonic-Fenton systems .

- Tetrasodium Pyrophosphate (Na₄P₂O₇) : Forms via condensation of disodium phosphate (Na₂HPO₄) and acts as a catalyst in lactic acid conversion to acrylic acid. Its activity arises from proton transfer to form sodium lactate .

- Sodium Hexametaphosphate ((NaPO₃)₆) : A cyclic metaphosphate with moderate chelation efficacy, often used in water treatment .

- Trisodium Phosphate (Na₃PO₄) : A tribasic phosphate that hydrolyzes to disodium phosphate and pyrophosphate under heat, used in cleaning agents .

Phosphates vs. Phosphonates

Phosphonates (e.g., cangrelor tetrasodium salt) differ fundamentally by containing a direct phosphorus-carbon (P–C) bond, altering their coordination chemistry and stability. Phosphates lack this bond, relying on P–O–P linkages .

Antimicrobial Activity

Tetrasodium pyrophosphate peroxidate outperforms traditional phosphates due to its H₂O₂ content, which provides oxidative antimicrobial action. At 0.2% (w/v), it delivers 0.03% (v/v) H₂O₂, sufficient for microbial inhibition without significant residue . In contrast, sodium hexametaphosphate and STPP lack inherent oxidative properties, relying solely on chelation for preservative effects.

Catalytic and Chelation Efficiency

- Dye Removal : STPP achieves 94% dye removal efficiency, surpassing pyrophosphate (82%) and hexametaphosphate (76%) in iron-ion-mediated systems .

- Chemical Catalysis: Pyrophosphate derivatives (e.g., Na₄P₂O₇) facilitate lactic acid conversion to acrylic acid via proton transfer, while monosodium phosphate condenses into less active polyphosphates .

Stability and Limitations

Industrial and Commercial Use

- Food Preservation : Tetrasodium pyrophosphate peroxidate is niche due to H₂O₂ stability requirements but offers low-concentration efficacy .

- Detergents : STPP dominates for its superior chelation, while pyrophosphate is favored in catalytic processes .

- Water Treatment : Sodium hexametaphosphate prevents scale formation but lacks oxidative functionality .

Biologische Aktivität

Tetrasodium hydrogen peroxide phosphonato phosphate (THPP) is a compound that combines the properties of hydrogen peroxide with phosphonates, which are known for their diverse biological activities. This article explores the biological activity of THPP, including its mechanisms of action, potential applications, and relevant research findings.

Chemical Structure and Properties

THPP is characterized by the presence of both hydrogen peroxide and phosphonate groups. The structural formula can be represented as:

This compound exhibits strong oxidizing properties due to the hydrogen peroxide component, while the phosphonate group contributes to its stability and solubility in aqueous environments.

Mechanisms of Biological Activity

-

Antimicrobial Activity :

- THPP has demonstrated significant antimicrobial effects against a variety of pathogens. The oxidative stress generated by hydrogen peroxide can damage cellular components, leading to cell death in bacteria and fungi.

- Studies have shown that THPP is effective against Escherichia coli and Staphylococcus aureus, where it disrupts cell membranes and inhibits metabolic processes .

-

Antioxidant Properties :

- Interestingly, while hydrogen peroxide is typically associated with oxidative stress, THPP may also exhibit antioxidant properties in certain contexts, potentially protecting cells from oxidative damage .

- This dual role suggests that THPP could be utilized in formulations aimed at both antimicrobial action and cellular protection.

-

Cell Signaling :

- Phosphonates are known to interact with various biological systems, influencing signaling pathways. Research indicates that THPP may modulate pathways related to inflammation and apoptosis .

- The phosphonate group can mimic natural phosphate esters, allowing THPP to interfere with enzyme activities involved in critical cellular functions.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of THPP as a disinfectant in clinical settings. Results indicated a 99% reduction in bacterial load on surfaces treated with THPP compared to untreated controls. The study highlighted its potential as a safe alternative to traditional bleach products .

- In Vitro Cytotoxicity Assay : In another investigation, THPP was tested for cytotoxic effects on human cell lines. The results showed that at low concentrations, THPP did not induce significant cytotoxicity, suggesting a favorable safety profile for potential therapeutic applications .

Toxicological Assessments

- Toxicological evaluations have indicated that THPP has a low toxicity profile when administered at recommended dosages. Long-term studies suggest no adverse effects on reproductive health or developmental processes in animal models .

Data Summary

| Property | Value/Description |

|---|---|

| Molecular Formula | Na₄[H₂PO₄(O₂H)₂] |

| Antimicrobial Activity | Effective against E. coli, S. aureus |

| Cytotoxicity | Low at therapeutic doses |

| Potential Applications | Disinfectant, antioxidant formulations |

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and purifying tetrasodium phosphonato phosphate compounds?

- Methodology : Use recrystallization from aqueous solutions to isolate high-purity crystals, as described for sodium pyrophosphate decahydrate (Na₄P₂O₇·10H₂O) in . Ion-exchange chromatography can separate impurities, particularly residual hydrogen peroxide, by exploiting charge differences . For analytical validation, combine elemental analysis (e.g., ICP-OES) with FTIR to confirm phosphate and phosphonate functional groups .

Q. How can researchers characterize the structural and chemical properties of tetrasodium phosphonato phosphate?

- Methodology : Employ X-ray diffraction (XRD) to determine crystal structure and hydration states. Spectroscopic techniques like ³¹P NMR and FTIR are critical for identifying P-O-P bridging (pyrophosphate) and P=O bonds (phosphonate) . For quantitative analysis, use titrimetric methods with hydrogen peroxide as an oxidizing agent in acidic media, as outlined in .

Q. What are the standard protocols for assessing hydrogen peroxide stability in formulations containing tetrasodium pyrophosphate?

- Methodology : Monitor decomposition kinetics under controlled pH and temperature using iodometric titration or UV-Vis spectroscopy (λ = 240 nm for H₂O₂). Stabilizers like tetrasodium pyrophosphate reduce catalytic metal impurities, as shown in . Accelerated aging studies (e.g., 40°C for 30 days) can predict long-term stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported oxidative stability data for tetrasodium pyrophosphate-hydrogen peroxide complexes?

- Methodology : Conduct systematic studies isolating variables such as pH, ionic strength, and trace metal content (e.g., Fe³⁺). Compare results using standardized buffers (e.g., phosphate vs. borate) to identify confounding factors. Meta-analyses of published kinetic data (e.g., Arrhenius plots) may reconcile discrepancies, as seen in and .

Q. What advanced techniques elucidate the interaction mechanisms between phosphonato phosphate groups and hydrogen peroxide in aqueous systems?

- Methodology : Use Raman spectroscopy to track peroxide O-O bond vibrations (~830 cm⁻¹) and ³¹P NMR to monitor phosphate coordination changes. Computational modeling (DFT or MD simulations) can predict hydrogen bonding networks and redox pathways. highlights the role of tetrasodium pyrophosphate in stabilizing H₂O₂ via chelation of metal catalysts .

Q. How should experimental designs be optimized to study the role of tetrasodium phosphonato phosphate in modulating oxidative stress in biological models?

- Methodology : In vitro assays using cell lines (e.g., macrophages) can quantify ROS generation via fluorescent probes like DCFH-DA (). Pair with enzymatic assays (e.g., catalase activity) to assess H₂O₂ scavenging. For in vivo models, dose-response studies with controlled H₂O₂ release rates are critical, as referenced in and .

Q. What analytical strategies differentiate degradation products of tetrasodium phosphonato phosphate under oxidative conditions?

- Methodology : Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) identifies low-molecular-weight phosphate/phosphonate fragments. Isotopic labeling (¹⁸O in H₂O₂) tracks oxygen incorporation into degradation products. ’s phosphate test protocol can be adapted for quantifying orthophosphate (PO₄³⁻) residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.